![molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5](/img/structure/B45535.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine
概要
説明
Synthesis Analysis
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives involves several methods, including two-step reactions from commercially available reagents. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and azido–tetrazolo tautomerism, showing the versatility of pyrrolopyridine frameworks in creating complex structures (Ma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis via single X-ray diffraction revealed that the synthesized pyrrolopyridine derivatives exhibit an orthorhombic crystal structure with specific space groups and crystal parameters, demonstrating their high density and structural characteristics (Ma et al., 2018).
Chemical Reactions and Properties
Pyrrolopyridine compounds undergo various chemical reactions, including nitration, nitrosation, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolopyridine ring, illustrating the reactivity and functional versatility of these compounds (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties, such as thermal behavior and density, are critical for understanding the applications of pyrrolopyridine derivatives. For instance, certain derivatives exhibit surprisingly high density and low thermal stability, which are important factors for their use in energetic materials (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including the ability to form intra- and inter-molecular hydrogen bonds and the vibrational characteristics of the hydrazo-bond, play a significant role in the stability and reactivity of pyrrolopyridine compounds. These properties are crucial for designing compounds with desired chemical behaviors (Michalski et al., 2013).
科学的研究の応用
Application Summary
“5-nitro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application
The researchers designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .
Results or Outcomes
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Multi-Target Kinase Inhibitor
Application Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold, which includes “5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been used in the development of multi-target kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
Methods of Application
Molecular modeling studies have been used to generate images and potential binding mode data . The 1H-pyrrolo[2,3-b]pyridine scaffold establishes two hydrogen bonds with the NH of Cys89 and the backbone carbonyl oxygen of Glu87 in the hinge region .
Results or Outcomes
The development of these multi-target kinase inhibitors could potentially lead to more effective treatments for various diseases, including cancer .
Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
Application Summary
Pyrrole and pyrrolidine analogs, including “5-nitro-1H-pyrrolo[2,3-b]pyridine”, have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Methods of Application
The combination of different pharmacophores in a pyrrole and pyrrolidine ring system has led to more active compounds .
Results or Outcomes
These compounds have shown potential as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Synthesis of Cdc7 Kinase Inhibitors
Application Summary
“5-nitro-1H-pyrrolo[2,3-b]pyridine” is a reagent used in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition of the cell cycle . Inhibitors of Cdc7 kinase are being explored as a novel cancer therapy .
Results or Outcomes
The development of Cdc7 kinase inhibitors could potentially lead to more effective treatments for various types of cancer .
Synthesis of 4-Anilinoquinazolines
Application Summary
“5-nitro-1H-pyrrolo[2,3-b]pyridine” is also an intermediate in the synthesis of 4-anilinoquinazolines . 4-anilinoquinazolines are a class of compounds that have shown potential as anticancer agents .
Results or Outcomes
The development of 4-anilinoquinazolines could potentially lead to more effective treatments for various types of cancer .
将来の方向性
特性
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
101083-92-5 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

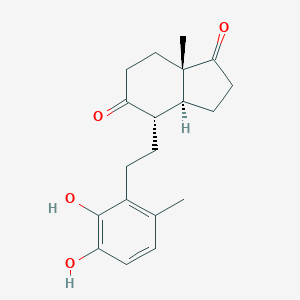
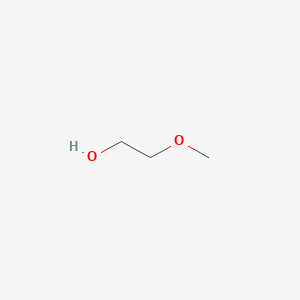
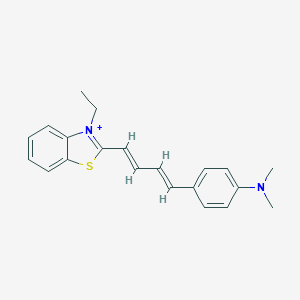
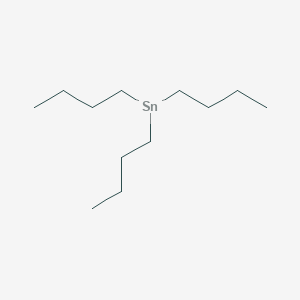
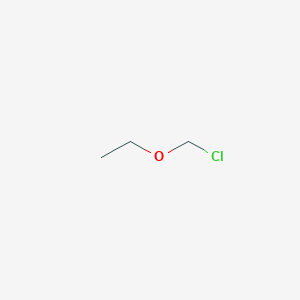
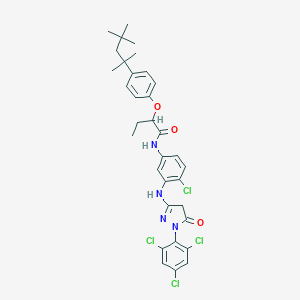
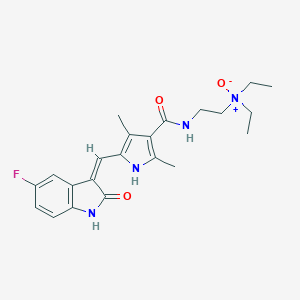
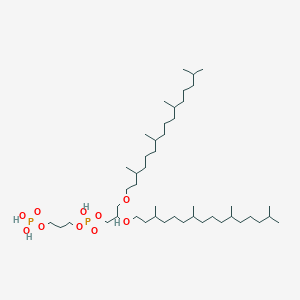
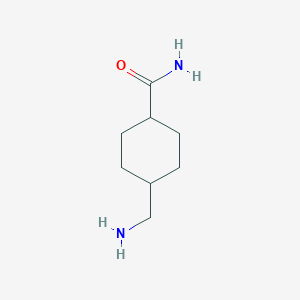
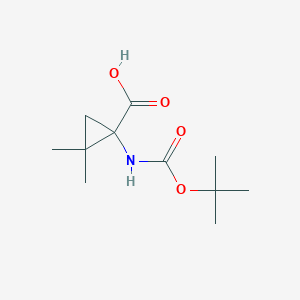
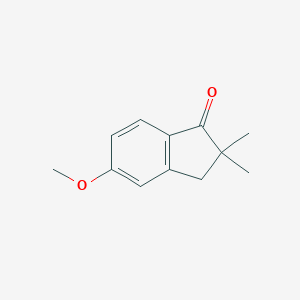
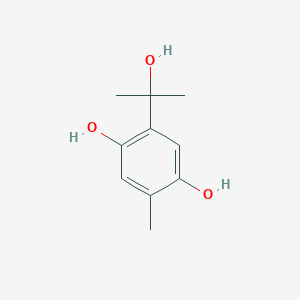
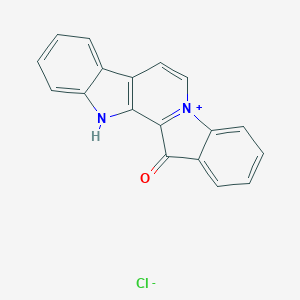
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)